molecular formula C9H16N2O B7931484 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone

Cat. No.: B7931484
M. Wt: 168.24 g/mol
InChI Key: MTEJQFDBGYDGNX-VIFPVBQESA-N
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Description

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylamino group attached to a pyrrolidine ring, which is further connected to an ethanone moiety. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via a nucleophilic substitution reaction, where a cyclopropylamine reacts with the pyrrolidine ring.

    Attachment of the Ethanone Moiety: The ethanone group is attached through an acylation reaction, often using an acyl chloride or anhydride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the cyclopropylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1-(®-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone: The enantiomer of the compound with the ® configuration.

    1-(Cyclopropylamino)-pyrrolidin-2-one: A structurally similar compound with a pyrrolidin-2-one moiety.

    1-(Cyclopropylamino)-pyrrolidine: A simpler analog without the ethanone group.

Uniqueness

1-((S)-3-Cyclopropylamino-pyrrolidin-1-yl)-ethanone is unique due to its specific stereochemistry and the presence of both the cyclopropylamino and ethanone groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3S)-3-(cyclopropylamino)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11-5-4-9(6-11)10-8-2-3-8/h8-10H,2-6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEJQFDBGYDGNX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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